2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine
Description
2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine is a bicyclic heteroaromatic compound featuring a fused imidazole-pyrazine core with a cyclopentyl substituent at the 2-position. The tetrahydroimidazo[1,2-a]pyrazine scaffold is known for its versatility in drug discovery and materials science due to its rigid structure and capacity for diverse functionalization .
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C11H17N3/c1-2-4-9(3-1)10-8-14-6-5-12-7-11(14)13-10/h8-9,12H,1-7H2 |
InChI Key |
HVHXNKACDVBMMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CN3CCNCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with 2-aminopyrazine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-A]pyrazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science:
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The compound’s fused ring system allows it to fit into active sites of enzymes or binding pockets of receptors, thereby modulating their activity .
Comparison with Similar Compounds
Substituent Effects on Optical Properties
Compounds with aromatic substituents, such as 7-phenylbenzo[4,5]imidazo[2,1-a]pyrrolo[2,1-c]pyrazine (11) and 6-phenylnaphtho[2,3-b]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (8h), exhibit strong fluorescence in solution (quantum yields up to 56%) and blue emission in aggregated states. The additional benzene ring in 8h intensifies fluorescence compared to 11, highlighting the role of extended conjugation . In contrast, the cyclopentyl group in the target compound may reduce fluorescence due to its saturated nature but could improve solubility in non-polar environments .
Table 1: Fluorescence Properties of Selected Imidazo[1,2-a]pyrazine Derivatives
Physical and Thermodynamic Properties
Imidazo[1,2-a]pyrazine exhibits a vaporization enthalpy of 70.7 ± 1.0 kJ·mol⁻¹ (), higher than less polar heterocycles due to dipole-dipole interactions. The cyclopentyl substituent may further increase molecular weight (predicted ~230 g/mol) and reduce volatility, enhancing solid-state stability .
Table 3: Thermodynamic and Physical Properties
| Compound | Molecular Weight (g/mol) | Vaporization Enthalpy (kJ·mol⁻¹) |
|---|---|---|
| Imidazo[1,2-a]pyrazine | 132.14 | 70.7 ± 1.0 |
| Target Compound (Estimated) | ~230 | Not reported |
Biological Activity
2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine (CAS Number: 1339823-57-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₁₁H₁₇N₃
- Molecular Weight : 191.27 g/mol
- CAS Number : 1339823-57-2
Research indicates that compounds within the imidazo[1,2-A]pyrazine class can act as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs). This modulation is significant in the context of neurological disorders as it influences synaptic transmission and plasticity.
Key Findings from Research Studies
- AMPAR Modulation :
- Structure-Activity Relationship (SAR) :
Biological Activity and Therapeutic Potential
The biological activity of 2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine has been evaluated in various contexts:
Anticonvulsant Activity
- In vivo studies demonstrated that this compound exhibited time- and dose-dependent occupancy at AMPAR/γ-8 receptors in mouse hippocampus. This resulted in significant seizure protection in models such as corneal kindling and pentylenetetrazole-induced seizures .
Neuroprotective Effects
- The ability of 2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine to modulate AMPARs suggests potential neuroprotective effects against excitotoxicity associated with conditions like epilepsy and neurodegenerative diseases .
Case Studies
Several case studies have highlighted the efficacy of imidazo[1,2-A]pyrazine derivatives in clinical settings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
